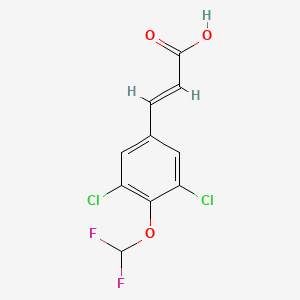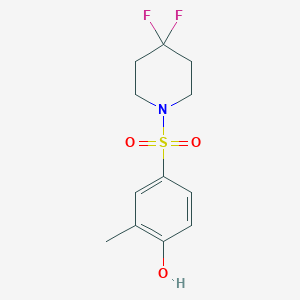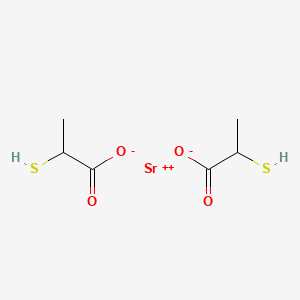
Strontium bis(2-mercaptopropionate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium bis(2-mercaptopropionate) is a chemical compound with the molecular formula C6H10O4S2SrThis compound belongs to the category of anionic surfactants, specifically carboxylates, and is characterized by its excellent antioxidant, dispersing, and hair removal properties .
準備方法
The synthesis of strontium bis(2-mercaptopropionate) typically involves the reaction of strontium hydroxide with 2-mercaptopropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sr(OH)2+2HSCH2CH2COOH→Sr(SCH2CH2COO)2+2H2O
In industrial settings, the production of strontium bis(2-mercaptopropionate) may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of protective atmospheres and specific solvents to optimize the reaction conditions .
化学反応の分析
Strontium bis(2-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, which are more stable. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The mercapto group can participate in substitution reactions, where it is replaced by other functional groups. This is often facilitated by nucleophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields disulfides, while reduction restores the thiol groups .
科学的研究の応用
Strontium bis(2-mercaptopropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various strontium-containing compounds and as a stabilizer in certain chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in protecting cells from oxidative stress.
Medicine: Strontium bis(2-mercaptopropionate) is explored for its potential in bone regeneration and as a component in dental materials due to its similarity to calcium.
Industry: It is used in the formulation of surfactants, which are essential in detergents, emulsifiers, and dispersants
作用機序
The mechanism of action of strontium bis(2-mercaptopropionate) involves its interaction with biological molecules. The compound can mimic calcium due to its similar ionic radius, allowing it to integrate into biological systems. It promotes osteoblast function and inhibits osteoclast activity, which is beneficial for bone health. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
類似化合物との比較
Strontium bis(2-mercaptopropionate) can be compared with other similar compounds, such as:
Strontium ranelate: Used in the treatment of osteoporosis, it also promotes bone formation and reduces bone resorption.
Strontium chloride: Commonly used in dental care products for its desensitizing properties.
Strontium carbonate: Used in pyrotechnics and as a precursor for other strontium compounds.
What sets strontium bis(2-mercaptopropionate) apart is its dual functionality as both an antioxidant and a bone health promoter, making it unique among strontium compounds .
特性
CAS番号 |
35440-77-8 |
|---|---|
分子式 |
C6H10O4S2Sr |
分子量 |
297.9 g/mol |
IUPAC名 |
strontium;2-sulfanylpropanoate |
InChI |
InChI=1S/2C3H6O2S.Sr/c2*1-2(6)3(4)5;/h2*2,6H,1H3,(H,4,5);/q;;+2/p-2 |
InChIキー |
UGGWBGCKROXODH-UHFFFAOYSA-L |
正規SMILES |
CC(C(=O)[O-])S.CC(C(=O)[O-])S.[Sr+2] |
関連するCAS |
79-42-5 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


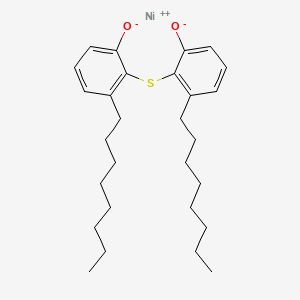
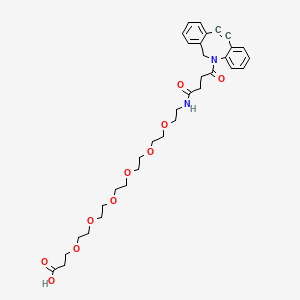
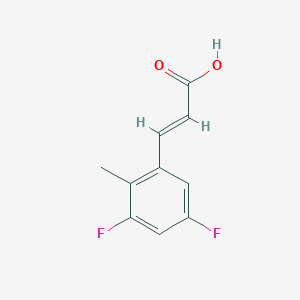
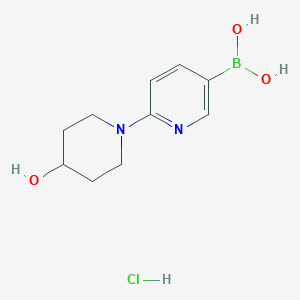
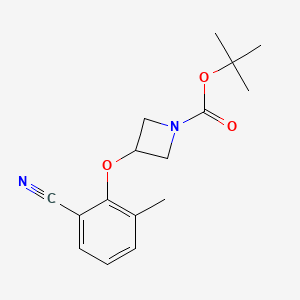

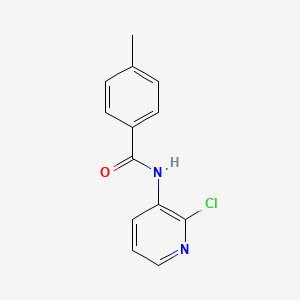
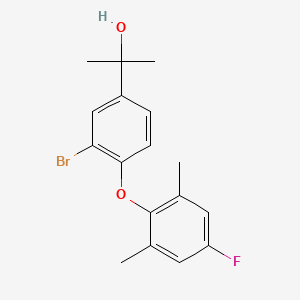
![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
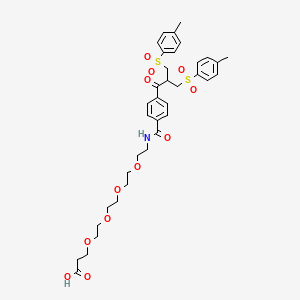
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
